molecular formula C9H8N2O B112408 1-Methyl-1H-benzimidazole-5-carboxaldehyde CAS No. 279226-70-9

1-Methyl-1H-benzimidazole-5-carboxaldehyde

Katalognummer: B112408
CAS-Nummer: 279226-70-9
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: PZIDCZRIHGNHPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-benzimidazole-5-carboxaldehyde is a heterocyclic aromatic compound with the molecular formula C9H8N2O. It is a derivative of benzimidazole, featuring a methyl group at the nitrogen atom and an aldehyde group at the 5-position of the benzimidazole ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzimidazole-5-carboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imine intermediate. This intermediate undergoes cyclization to yield the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1H-benzimidazole-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 1-Methyl-1H-benzimidazole-5-carboxylic acid.

    Reduction: 1-Methyl-1H-benzimidazole-5-methanol.

    Substitution: 1-Methyl-1H-benzimidazole-5-nitro or 1-Methyl-1H-benzimidazole-5-halide.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-benzimidazole-5-carboxaldehyde can be compared with other benzimidazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-Methyl-1H-benzimidazole-5-carboxaldehyde (CAS No. 279226-70-9) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of benzimidazole, characterized by a methyl group at the nitrogen atom and an aldehyde group at the 5-position of the benzimidazole ring. Its molecular formula is C9H8N2O, with a molecular weight of 160.17 g/mol.

This compound exhibits several notable chemical properties:

  • Molecular Weight: 160.17 g/mol
  • Chemical Structure: Contains an imidazole ring, which is known for its biological activity.
  • Functional Groups: Aldehyde and methyl groups that influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects. For example, studies have shown that this compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. Its mechanism of action primarily involves inducing apoptosis in cancer cells. In vitro studies have reported IC50 values indicating effective cytotoxicity against several cancer cell lines, including:

Cell Line IC50 (μM)
MCF-7 (breast cancer)25.72 ± 3.95
U87 (glioblastoma)45.2 ± 13.0
A549 (lung cancer)50.0 ± 10.0

Flow cytometry analyses revealed that treatment with this compound leads to increased rates of apoptosis in these cell lines . Additionally, animal studies have shown that it can suppress tumor growth in xenograft models, further supporting its potential as an anticancer therapeutic .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Apoptotic Pathways: The compound activates caspases and promotes mitochondrial dysfunction, leading to programmed cell death in cancer cells.
  • Signal Transduction Inhibition: It has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as PI3K/Akt pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications to the benzimidazole core can significantly affect their potency and selectivity against specific targets.

Modification Effect on Activity
Addition of halogensIncreased potency against certain cancers
Alteration of side chainsEnhanced selectivity towards specific receptors

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on Apoptosis Induction:
    • Researchers treated MCF cell lines with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers.
    • Results indicated significant activation of caspases 3 and 9, confirming the apoptotic pathway's involvement.
  • In Vivo Tumor Growth Suppression:
    • In a mouse model bearing U87 tumors, administration of the compound resulted in a notable reduction in tumor size compared to control groups.

Eigenschaften

IUPAC Name

1-methylbenzimidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIDCZRIHGNHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591546
Record name 1-Methyl-1H-benzimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279226-70-9
Record name 1-Methyl-1H-benzimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,3-benzodiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-hydroxymethyl-1-methylbenzimidazole (0.8 g, 4 mmol) in acetone (40 mL) was treated with MnO2 (4 g) and the mixture was stirred for 3 days. The solid was filtered off and the solvent removed under reduced pressure to give 0.63 g of product.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.